![molecular formula C11H16NP B14484605 2-[(Phenylphosphanyl)methyl]pyrrolidine CAS No. 63696-12-8](/img/structure/B14484605.png)
2-[(Phenylphosphanyl)methyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenylphosphanyl)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a phenylphosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenylphosphanyl)methyl]pyrrolidine typically involves the reaction of pyrrolidine with a phenylphosphine derivative. One common method is the reaction of pyrrolidine with phenylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Phenylphosphanyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphine hydrides.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted pyrrolidine derivatives depending on the reagents used.
Scientific Research Applications
2-[(Phenylphosphanyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development. Its unique structure allows for the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-[(Phenylphosphanyl)methyl]pyrrolidine depends on its specific application. In catalysis, it acts as a ligand that coordinates with metal centers, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context and the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without the phenylphosphanyl group.
Phenylphosphine: A compound containing a phenyl group attached to a phosphine group, without the pyrrolidine ring.
Pyrrolidinone: A lactam derivative of pyrrolidine, often used in medicinal chemistry.
Uniqueness
2-[(Phenylphosphanyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the phenylphosphanyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to act as a ligand and form stable complexes with metals sets it apart from simpler pyrrolidine or phosphine derivatives.
Properties
CAS No. |
63696-12-8 |
|---|---|
Molecular Formula |
C11H16NP |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
phenyl(pyrrolidin-2-ylmethyl)phosphane |
InChI |
InChI=1S/C11H16NP/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12-13H,4-5,8-9H2 |
InChI Key |
JNIQMEBMWVHMGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CPC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


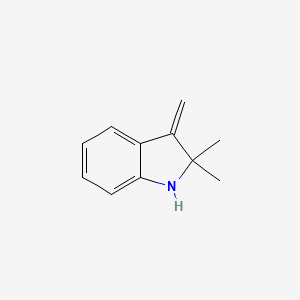
![Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14484531.png)
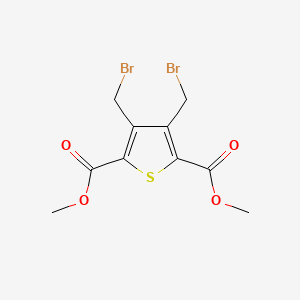
![[1,1'-Biphenyl]-2,3',4',5-tetrol](/img/structure/B14484544.png)
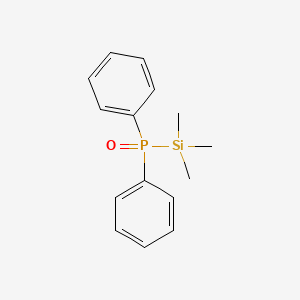

![5-Ethyl-8-oxo-5,8-dihydro[1,3]thiazolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B14484556.png)

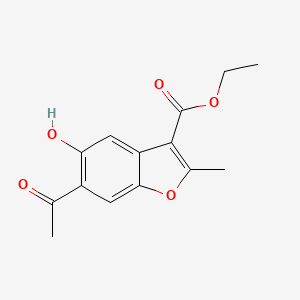
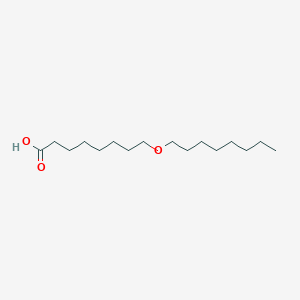
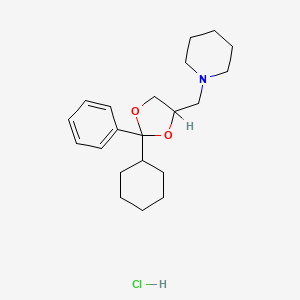

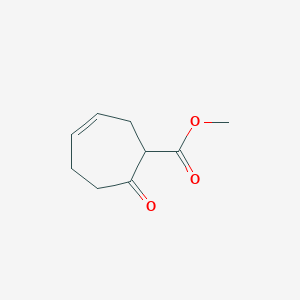
![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
